molecular formula C6H3BrN2S B582473 2-Bromothiazolo[5,4-c]pyridine CAS No. 1206250-69-2

2-Bromothiazolo[5,4-c]pyridine

Cat. No.: B582473
CAS No.: 1206250-69-2
M. Wt: 215.068
InChI Key: ZEWXPIQOBBIVPE-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry. openaccessjournals.commsesupplies.com Their unique ring structures, which incorporate heteroatoms like nitrogen, sulfur, and oxygen, confer distinct physical and chemical properties that are not found in their carbocyclic counterparts. openaccessjournals.com This structural diversity makes them invaluable as scaffolds in the synthesis of a wide array of functional molecules. openaccessjournals.com Notably, over half of all known organic compounds are classified as heterocyclic, highlighting their prevalence and importance. msesupplies.com In medicinal chemistry, for instance, approximately 85% of bioactive substances contain a heterocyclic system, underscoring their critical role in drug design and development. msesupplies.com The versatility of these architectures also extends to materials science, where they are integral to the creation of dyes, polymers, and advanced materials such as organic conductors and photovoltaic cells. msesupplies.com

Overview of Thiazolopyridine Scaffolds and Their General Synthetic Utility

Thiazolopyridines are a significant class of heterocyclic compounds formed by the fusion of a thiazole (B1198619) and a pyridine (B92270) ring. researchgate.nettandfonline.com This combination results in a scaffold with a broad spectrum of biological and pharmaceutical applications. researchgate.nettandfonline.com Thiazolopyridine derivatives have demonstrated a wide range of activities, including antihypertensive, antioxidant, antifungal, anticancer, and antimicrobial properties. researchgate.nettandfonline.com Their utility is not confined to the life sciences; they also find applications in the development of semiconductor and photographic materials. researchgate.nettandfonline.com The diverse biological and material science applications have driven the development of numerous synthetic methodologies for creating various isomeric forms of the thiazolopyridine system. researchgate.nettandfonline.com

Specific Focus on 2-Bromothiazolo[5,4-c]pyridine: A Pivotal Building Block

Within the family of thiazolopyridines, this compound stands out as a key intermediate and building block in organic synthesis. The presence of a bromine atom at the 2-position of the thiazolo[5,4-c]pyridine (B153566) core provides a reactive handle for a variety of chemical transformations. This strategic placement allows for the introduction of diverse functional groups through cross-coupling reactions, nucleophilic substitutions, and other synthetic methodologies. The versatility of this compound makes it an essential precursor for the synthesis of more complex molecules with tailored properties for pharmaceutical and materials science research.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to explore and expand its synthetic utility. This involves the development of efficient and novel synthetic routes to the compound itself and the investigation of its reactivity in various chemical reactions. A significant area of focus is its application as a scaffold in the design and synthesis of new biologically active molecules. For example, derivatives of the related thiazolo[5,4-b]pyridine (B1319707) have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy. nih.govmdpi.com Furthermore, research aims to elucidate the structure-activity relationships of its derivatives to guide the development of compounds with enhanced efficacy and selectivity. The ultimate goal is to leverage the unique chemical properties of this compound to create novel compounds with significant potential in medicine and materials science.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot AvailableC6H3BrN2S215.07
2-Bromothiazolo[5,4-b]pyridine (B1521824)412923-40-1C6H3BrN2S215.1
2-Bromo-6-chloro openaccessjournals.comresearchgate.netthiazolo[5,4-b]pyridine1379319-71-7C6H2BrClN2S249.516
2-Amino-6-bromothiazolo[5,4-b]pyridine1160791-13-8C6H4BrN3S230.09
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine143150-92-9C7H9BrN2S233.13

Note: Data for this compound is inferred from closely related isomers and derivatives due to limited direct information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXPIQOBBIVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 Bromothiazolo 5,4 C Pyridine

Reactivity of the Thiazole (B1198619) Ring

The fused thiazolo[5,4-c]pyridine (B153566) ring system, while aromatic, possesses inherent ring strain and multiple heteroatoms that can serve as sites for reactions leading to the cleavage of the heterocyclic rings. The reactivity of 2-Bromothiazolo[5,4-c]pyridine towards ring-opening is not extensively documented in the scientific literature. However, by examining the chemistry of the parent thiazole and pyridine (B92270) rings, as well as related thiazolopyridine isomers, a theoretical reactivity profile can be inferred. The thiazole portion of the molecule is generally the more susceptible to ring-opening reactions under both acidic and basic conditions.

Acid-Catalyzed Ring-Opening

In the presence of strong acids, the thiazole ring of a thiazolopyridine system can undergo cleavage. For the related isomer N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine, degradation has been noted in highly acidic environments (pH < 2), proceeding through a ring-opening mechanism. It is plausible that this compound would exhibit similar behavior.

The likely mechanism involves the initial protonation of the thiazole nitrogen atom (N-3). This protonation enhances the electrophilicity of the C-2 carbon, making it highly susceptible to nucleophilic attack by water or other nucleophiles present in the reaction medium. The subsequent cleavage of the C2-N3 bond would lead to the formation of a thiol intermediate, effectively opening the thiazole ring. The stability of the resulting pyridinylthiol would be a significant driving force for this transformation.

Base-Mediated Ring-Opening

The thiazole ring is also known to be labile under strong basic conditions. Research on N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine has demonstrated that treatment with strong bases, such as sodium hydroxide (B78521) in ethanol, can cleave the thiazole ring to produce pyridine-thiol intermediates. This reactivity is attributed to the nucleophilic attack at the C-2 position of the thiazole ring.

For this compound, a similar reaction pathway is anticipated. A strong nucleophile (e.g., hydroxide or alkoxide) would attack the electrophilic C-2 carbon. The presence of the bromine atom at this position, being a good leaving group, could facilitate this initial attack. However, instead of a simple substitution, the reaction could proceed via an addition-elimination mechanism that results in the cleavage of the thiazole ring, likely at the S1-C2 or C2-N3 bond. The formation of a stable pyridone or pyridinethiolate species would drive the reaction to completion. Furthermore, studies on related 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines have shown that ring opening of the 2-aminothiazole (B372263) portion can occur, underscoring the susceptibility of this ring system to cleavage. nih.gov

The following table summarizes the inferred ring-opening reactions based on the reactivity of analogous compounds.

Reaction TypeReagents and ConditionsProbable IntermediateInferred Product Type
Acid-CatalyzedStrong aqueous acid (e.g., HCl, pH < 2)Protonated thiazolium species4-aminopyridine-3-thiol derivative
Base-MediatedStrong base (e.g., NaOH in Ethanol)Meisenheimer-like adduct2-substituted-3-thiol-pyridin-4-one

It is crucial to note that these proposed reactions are based on the known reactivity of similar heterocyclic systems, and further experimental investigation is required to fully elucidate the specific ring-opening pathways for this compound.

Derivatives and Structural Modifications of 2 Bromothiazolo 5,4 C Pyridine

Synthesis of Substituted 2-Bromothiazolo[5,4-c]pyridine Derivatives

The synthesis of substituted this compound derivatives often begins with a multi-step sequence starting from commercially available materials. A common starting material is 2,4-dichloro-3-nitropyridine. nih.govmdpi.com This compound can undergo selective substitution with morpholine (B109124) to yield a 4-morpholinyl pyridine (B92270) derivative. nih.govmdpi.com Subsequent treatment with potassium thiocyanate (B1210189) (KSCN) introduces a thiocyanate group. nih.govmdpi.com The nitro group is then reduced, typically with iron powder in acetic acid, which is followed by an intramolecular cyclization to form the thiazolo[5,4-b]pyridine (B1319707) skeleton. nih.govmdpi.com This results in an amino-substituted thiazolo[5,4-b]pyridine derivative. nih.govmdpi.com

To introduce the bromo-substituent at the 2-position, a copper bromide-mediated bromination is employed at room temperature. nih.govmdpi.com This reaction effectively converts the amino group to a bromo group, yielding the 2-bromothiazolo[5,4-b]pyridine (B1521824) derivative. nih.govmdpi.com This bromo-derivative is a key intermediate that can be further modified, for instance, through Suzuki reactions with various aryl borates to produce a range of heterocycle-substituted thiazolo[5,4-b]pyridine analogues. nih.govmdpi.com

Another synthetic approach involves the reaction of 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with the Na2S2O5 adduct of corresponding benzaldehydes to form imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, respectively. nih.gov

Post-Coupling Functionalization and Derivatization

Once the this compound core is synthesized, a variety of post-coupling functionalization reactions can be employed to further diversify the structure. These reactions are crucial for exploring the structure-activity relationships of this class of compounds.

Carbonylation Reactions

Palladium-catalyzed carbonylation is a powerful method for introducing carbonyl groups. For instance, the carbonylation of 6-bromothiazolo[4,5-b]pyridine (B3095511) can be achieved using carbon monoxide gas in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium (B8599230) dichloride, to yield the corresponding methyl carboxylate. Research has also explored one-pot cyclization-carbonylation approaches, although these can sometimes be complicated by side-product formation. The use of CO surrogates is also a growing area of interest in carbonylation reactions to avoid handling toxic and flammable carbon monoxide gas. sioc-journal.cn These reactions often proceed via an initial mercury-palladium exchange, followed by CO insertion into the carbon-palladium bond and subsequent solvolysis. core.ac.uk

Amidation and Sulfonamidation

Amide and sulfonamide functionalities are important for the biological activity of many compounds. These groups can be introduced onto the thiazolopyridine scaffold through various coupling reactions. For example, sulfonamide-substituted aryl borates can be prepared from the corresponding amino-substituted aryl bromides through sulfonamidation followed by boronization. nih.govresearchgate.net These can then be coupled with the this compound core. The resulting sulfonamide N-H proton can form important interactions with biological targets. researchgate.net Copper-catalyzed C-H bond amidation and sulfonamidation have also been reported for related heterocyclic systems, offering a direct way to functionalize the aromatic core. beilstein-journals.orgchemrevlett.com The synthesis of amides can also be achieved through the reaction of a carboxylic acid with an amine in the presence of a coupling reagent. growingscience.com Pyridinesulfonyl fluoride (B91410) has been reported as a reagent for the one-pot synthesis of amides and esters from carboxylic acids. rsc.org

Alkylation and Acylation Reactions

Alkylation and acylation reactions, such as the Friedel-Crafts reaction, are fundamental methods for forming new carbon-carbon bonds. libretexts.orgbyjus.com These reactions typically involve the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). libretexts.orgbyjus.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where a carbocation or acylium ion is generated and attacks the aromatic ring. mt.comsigmaaldrich.com While classic Friedel-Crafts reactions have limitations, such as the potential for carbocation rearrangements and polyalkylation, they remain a valuable tool for modifying aromatic systems. libretexts.orgopenstax.org For instance, alkylation of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been achieved using reagents like 4-chlorobenzyl bromide under basic conditions. nih.gov

Design Principles for New Thiazolopyridine Analogues

The design of new thiazolopyridine analogues is often guided by structure-activity relationship (SAR) studies and computational methods. drugdesign.org The goal is to enhance desired biological activities while minimizing off-target effects. researchgate.net Key design principles include:

Pharmacophore Splicing : Combining structural motifs from different known active compounds can lead to hybrid molecules with improved properties. researchgate.net For example, a new series of thiazolo[5,4-b]pyridines was designed by splicing the pharmacophores of a methoxyl pyridine and a morpholinyl heterocyclic inhibitor. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can modulate the compound's potency, selectivity, and pharmacokinetic profile.

Conformational Constraint : Introducing rigidity into the molecule, for instance, through cyclization, can improve binding affinity to the target protein by reducing the entropic penalty upon binding. researchgate.net

Modulation of Physicochemical Properties : Adjusting properties like lipophilicity (cLogP) and polar surface area can improve drug-like characteristics such as solubility and membrane permeability. researchgate.net

Structure-Based Design : Utilizing the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling, allows for the rational design of ligands that fit optimally into the binding site. drugdesign.org

By applying these principles, medicinal chemists can iteratively refine the structure of thiazolopyridine derivatives to develop new analogues with enhanced therapeutic potential. drugdesign.org

Computational and Theoretical Investigations of 2 Bromothiazolo 5,4 C Pyridine

Quantum Chemical Studies (DFT, MP2)

Quantum chemical studies, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental to understanding the behavior of molecules at the electronic level. aps.org These methods are used to calculate molecular structures, energies, and various properties. However, specific DFT or MP2 studies centered on 2-Bromothiazolo[5,4-c]pyridine have not been identified in the surveyed literature.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net This analysis provides key structural parameters such as bond lengths and angles. Following optimization, an electronic structure analysis can be performed to understand the distribution of electrons within the molecule.

For this compound, no specific published data on its optimized geometry or detailed electronic structure were found. A theoretical study on a related compound, 3-bromo-2-hydroxypyridine (B31989), utilized DFT and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set to determine its optimized structure, demonstrating the common application of these techniques. mdpi.com

Energy Profiles and Transition State Analysis of Reactions

The analysis of reaction energy profiles involves mapping the energy changes that occur as reactants transform into products. This includes identifying intermediates and, crucially, transition states—the highest energy points along a reaction coordinate. chemguide.co.ukresearchgate.net Locating the transition state and calculating its energy provides the activation energy, a key determinant of reaction kinetics. khanacademy.orgwuxiapptec.com Computational methods can model the transition state to understand the mechanism of a chemical reaction. beilstein-journals.org

A specific energy profile or transition state analysis for reactions involving this compound is not available in the reviewed literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govwuxiapptec.commdpi.com A small gap generally suggests higher reactivity. nih.gov

While FMO analysis is a standard computational tool, specific calculations detailing the HOMO-LUMO energies and their spatial distribution for this compound could not be located. For context, a study on 3-bromo-2-hydroxypyridine calculated a HOMO-LUMO gap of approximately 5.4 eV in various solvents, indicating its potential reactivity. mdpi.com Studies on other pyridine (B92270) derivatives show how substituents and protonation can significantly alter the HOMO-LUMO energy gap, thereby affecting reactivity. wuxiapptec.com

Reactivity Descriptors from Computational Data

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated based on Conceptual Density Functional Theory (CDFT). scielo.org.mxmdpi.com These descriptors quantify different aspects of reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness; soft molecules are more reactive. mdpi.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. scielo.org.mx

Local reactivity descriptors, such as Fukui functions, can also be derived to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mx

No published data providing these specific reactivity descriptors for this compound were found.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide detailed insight into the dynamic behavior, conformational changes, and thermodynamic properties of molecular systems in various environments, such as in solution or interacting with biological macromolecules. mdpi.comaps.org

A search of the scientific literature did not yield any studies involving molecular dynamics simulations specifically performed on this compound. Such simulations would be valuable for understanding its behavior in a biological context or in solution.

In Silico Prediction of Reactivity and Selectivity

In silico methods encompass a wide range of computational techniques used to predict chemical properties, including reactivity and selectivity, without performing laboratory experiments. beilstein-journals.orgchemrxiv.org These approaches can range from FMO analysis and the calculation of reactivity descriptors, as described above, to more complex algorithms that model entire reaction pathways to predict outcomes. beilstein-journals.org These predictions are instrumental in rational drug design and the planning of synthetic routes. mdpi.com

While general in silico tools are widely available, specific predictive studies on the reactivity and selectivity of this compound have not been reported in the literature reviewed for this article.

Spectroscopic Characterization for Structural Elucidation of 2 Bromothiazolo 5,4 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) offers critical information about the number, connectivity, and electronic environment of hydrogen atoms within a molecule. In the context of thiazolo[5,4-c]pyridine (B153566) derivatives, the aromatic protons on the pyridine (B92270) and any appended phenyl rings typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) are diagnostic of the substitution pattern. For instance, in derivatives of the related thiazolo[5,4-b]pyridine (B1319707) system, protons on the pyridine ring exhibit characteristic doublet and triplet splitting patterns depending on their position relative to the nitrogen atom and other substituents. acs.orgmdpi.com

The chemical shifts are influenced by the electronic effects of substituents. Electron-withdrawing groups will shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. For example, the protons on a phenyl ring attached to the thiazole (B1198619) moiety will show shifts that are dependent on the substituents on that phenyl ring. mdpi.com In many deuterated solvents like CDCl₃ and DMSO-d₆, residual solvent peaks can be observed and must be accounted for during spectral interpretation. ucla.edu

Table 1: Representative ¹H NMR Data for Thiazolo[5,4-c]pyridine Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Solvent Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine - CHAr 6.80-6.92 m - researchgate.net
2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine - CH₂ 3.54, 3.58 d 14.8 researchgate.net
2-(4-Nitrophenyl)-10-methyl-10H-thiazolo[5,4-b]-phenothiazine CDCl₃ NCH₃ 3.47 s - mdpi.com
2-(4-Nitrophenyl)-10-methyl-10H-thiazolo[5,4-b]-phenothiazine CDCl₃ 9-H 6.88 d 8.0 mdpi.com
2-(4-Nitrophenyl)-10-methyl-10H-thiazolo[5,4-b]-phenothiazine CDCl₃ Ph 8.16, 8.30 d 8.8 mdpi.com

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range (0-220 ppm) than protons, which often allows for the resolution of individual carbon signals. libretexts.org In thiazolo[5,4-c]pyridine derivatives, carbons of the heterocyclic core and any aromatic substituents typically resonate in the 110-160 ppm region. researchgate.netmdpi.com The carbon atom attached to the bromine (C-2) would be expected to have a chemical shift influenced by the halogen's electronegativity and is a key signal for confirming the structure of 2-Bromothiazolo[5,4-c]pyridine. Carbons in different chemical environments will exhibit distinct chemical shifts, which are invaluable for structural assignment. researchgate.netmdpi.com

Table 2: Representative ¹³C NMR Data for Thiazolo[5,4-c]pyridine and Related Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Solvent Carbon Chemical Shift (δ, ppm) Reference
2-Cyclopropyl-7-naphthalen-1-ylmethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid derivative CDCl₃ C (aliphatic) 7.9, 10.9, 21.4, 36.2, 53.3 nih.gov
2-Cyclopropyl-7-naphthalen-1-ylmethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid derivative CDCl₃ C (aromatic/heterocyclic) 111.7-161.8 nih.gov
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide DMSO-d₆ C (heterocyclic) 158.8, 149.24, 137.0, 121.0, 116.6 mdpi.comnih.gov
2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine - C (aromatic/heterocyclic) 114.9-146.4 researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are powerful tools for unraveling complex spin systems and establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in a spin system. For instance, COSY can be used to trace the connectivity of protons around the pyridine ring. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C). This is instrumental in assigning specific proton signals to their corresponding carbon atoms in the molecular framework. acs.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). HMBC is particularly valuable for establishing the connectivity between different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). acs.org For example, HMBC correlations can confirm the position of substituents on the thiazolo[5,4-c]pyridine core. acs.org

Stereochemical Elucidation via NMR

In derivatives of this compound that contain stereocenters, NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is crucial for determining the relative stereochemistry. NOE is the transfer of nuclear spin polarization from one nucleus to another through space. NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that shows correlations between protons that are close to each other in space, typically within 5 Å. By observing NOE cross-peaks, the spatial arrangement of atoms and the relative configuration of stereocenters can be deduced. For example, in a study of thiazolo[5,4-b]phenothiazine derivatives, 2D NOESY experiments were used to confirm the spatial proximity of protons. mdpi.com

Infrared (IR) Spectroscopy: Vibrational Mode Assignments

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the heterocyclic rings, typically in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. libretexts.org The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers. Specific vibrational modes can be assigned to particular functional groups, aiding in the confirmation of the molecular structure. For instance, in related thiazolo[5,4-b]pyridine derivatives, characteristic IR bands have been reported for various functional groups. mdpi.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for Thiazolo[5,4-c]pyridine Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Functional Group Wavenumber (cm⁻¹) Reference
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide N-H stretch 3263 mdpi.comnih.gov
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide C-H stretch (aliphatic) 2979 mdpi.comnih.gov
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide C=C/C=N stretch 1603, 1497 mdpi.comnih.gov
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide S=O stretch 1392, 1138 mdpi.comnih.gov
2-Phenyl-10-methyl-10H-thiazolo[5,4-b]-phenothiazine C-H stretch (aromatic) 3030 mdpi.com
2-Phenyl-10-methyl-10H-thiazolo[5,4-b]-phenothiazine C=C/C=N stretch 1574, 1506, 1470 mdpi.com

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. researchgate.netmdpi.com For this compound, the presence of bromine would be readily apparent from the isotopic pattern of the molecular ion peak, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the structure of the parent molecule. Common fragmentation pathways include the loss of the bromine atom and cleavage of the thiazole or pyridine rings. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. arizona.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds, providing exact mass measurements that facilitate the determination of elemental compositions. For derivatives of the thiazolo[5,4-c]pyridine and related thiazolopyridine scaffolds, HRMS is routinely employed to confirm the successful synthesis and purity of the target molecules. researchgate.netnih.gov

The power of HRMS lies in its ability to measure mass-to-charge ratios (m/z) with high precision, often to four or five decimal places. This level of accuracy allows for the confident assignment of a unique molecular formula to an observed mass, distinguishing it from other potential formulas that might have the same nominal mass.

In the study of various substituted thiazolo[5,4-b]pyridine derivatives, which share a similar heterocyclic core with the title compound, HRMS analysis using electrospray ionization (ESI) has been instrumental. nih.gov For instance, the calculated m/z for the protonated molecule [M+H]⁺ is compared against the experimentally observed value. A close match between these values provides strong evidence for the proposed structure. This method was successfully applied to confirm the structures of a series of N-heterocycle substituted thiazolo[5,4-b]pyridine analogues. researchgate.net

Table 1: Illustrative HRMS Data for Substituted Thiazolopyridine Derivatives

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
19a C₂₄H₂₂F₂N₅O₄S₂Not specifiedNot specified nih.gov
19c C₂₀H₂₀ClN₅O₄S₃524.0282524.0285 nih.gov
19d C₁₇H₂₀N₅O₄S₂422.0951422.0944 nih.gov
3a C₂₄H₁₇N₅O391.1428391.1428 mdpi.com

This table presents representative data for related thiazolopyridine structures to illustrate the application and precision of HRMS. Data for the specific parent compound this compound was not available in the searched literature.

Ionization Methods and Fragmentation Patterns

The choice of ionization method in mass spectrometry significantly influences the resulting mass spectrum. "Hard" ionization techniques like Electron Ionization (EI) impart high energy to the molecule, leading to extensive fragmentation. whitman.edumiamioh.edu This fragmentation provides a detailed "fingerprint" of the molecule, offering valuable structural insights by revealing stable fragments and characteristic neutral losses. whitman.edulibretexts.orgchemguide.co.uk Conversely, "soft" ionization methods, such as Chemical Ionization (CI) and Electrospray Ionization (ESI), are gentler, typically producing an abundant signal for the molecular ion (or a protonated/adducted version like [M+H]⁺) with minimal fragmentation. whitman.edumiamioh.edu This is particularly useful for confirming the molecular weight of the parent compound. whitman.edumiamioh.edu

For heterocyclic compounds like this compound, the fragmentation pattern can be complex. The presence of nitrogen atoms follows the "nitrogen rule," where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. miamioh.edu Fragmentation processes often involve the cleavage of bonds adjacent to heteroatoms or the loss of stable small molecules. libretexts.orglibretexts.org Common fragmentation pathways include direct cleavage, where a single bond breaks, and rearrangement processes, where new bonds are formed as others are broken. libretexts.org The analysis of these patterns, especially the m/z values of the fragment ions, allows researchers to piece together the molecular structure. chemguide.co.uklibretexts.org

For example, in the mass spectrum of a related compound, (E)-2,6-diphenyl-5-(phenyldiazenyl)-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, the molecular ion peak (M⁺) was observed at m/z 391, with other significant peaks corresponding to [M⁺+1] and [M⁺-1]. mdpi.com The relative stability of carbocations formed during fragmentation often dictates the most prominent peaks in the spectrum. chemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ias.ac.inomu.edu.tr This powerful technique provides unambiguous proof of a molecule's structure, revealing exact bond lengths, bond angles, and intermolecular interactions. ias.ac.inwordpress.com

The process requires a suitable single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. ias.ac.inomu.edu.tr By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. ias.ac.in

For heterocyclic systems, X-ray crystallography has been used to confirm the planarity of fused ring systems and to study solid-state packing effects like π-stacking. For instance, X-ray analysis of 2-bromothiazolo[5,4-d]thiazole, a related heterocyclic system, demonstrated its planar structure and significant π-stacking interactions in the solid state. udayton.edu Similarly, co-crystal structures of thiazolo[5,4-b]pyridine derivatives with biological targets like the JAK2 kinase domain have been determined, providing crucial insights into their binding modes. nih.gov These studies yield precise geometric data, such as the bond distances and angles within the heterocyclic core and the conformation of substituent groups. nih.gov

Table 2: Representative Crystallographic Data for a Related Thiazolopyridine Derivative

ParameterValue
PDB Code 3UGC
Compound JAK2 kinase domain in complex with a type II inhibitor
Resolution Not specified
Key Finding Revealed the DFG-out conformation of the kinase upon inhibitor binding.

This table highlights the type of information obtained from X-ray crystallography using a publicly available example of a related thiazolopyridine derivative complex. nih.gov Specific crystallographic data for this compound was not found in the search results.

Complementary Spectroscopic Techniques

While not providing the same level of detailed structural information as NMR or X-ray crystallography, other spectroscopic techniques can offer valuable complementary data, particularly concerning the electronic features of the molecule that are tied to its structure.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.chmsu.edursc.org The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores—the light-absorbing parts of a molecule—present. msu.edu

For conjugated systems like thiazolo[5,4-c]pyridine, the electronic transitions are typically π → π* and n → π* transitions. libretexts.org The extent of the conjugated π-system significantly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Larger conjugated systems generally have smaller HOMO-LUMO gaps, resulting in absorption at longer wavelengths (a bathochromic or red shift). msu.edu

The UV-Vis spectrum can therefore be sensitive to structural modifications. For example, the introduction of substituents that extend the conjugation or the protonation of a nitrogen atom in the pyridine ring can alter the electronic distribution and lead to observable shifts in the absorption spectrum. mdpi.comresearchgate.net In a study of (E)-4-(2-(7-bromo- whitman.edunih.govmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, the UV-Vis spectrum was recorded to characterize the electronic properties of this extended π-system. mdpi.com While primarily used for electronic properties, these spectral features are directly linked to the underlying molecular structure and can be used to compare related derivatives. mdpi.com

Applications in Advanced Organic Synthesis As a Building Block

Role of 2-Bromothiazolo[5,4-c]pyridine in the Synthesis of Complex Heterocycles

The primary role of this compound in the synthesis of complex heterocycles stems from its utility as a substrate in cross-coupling reactions. This functionality allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the fusion or linkage of the thiazolo[5,4-c]pyridine (B153566) core to other cyclic or acyclic moieties.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. In these reactions, the bromine atom can be substituted with a wide range of aryl or heteroaryl groups by reacting with corresponding boronic acids or esters. nih.gov This methodology is tolerant of various functional groups and provides a direct route to biaryl and hetero-biaryl structures, which are common motifs in medicinally relevant compounds. nih.gov The reactivity of halides adjacent to a nitrogen atom in N-heteroarenes often facilitates these cross-coupling reactions, making the 2-bromo position on the thiazolo[5,4-c]pyridine scaffold an ideal site for chemical modification. nih.govnih.gov

Below is a representative table of a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material to generate more complex heterocyclic structures.

Reactant AReactant BCatalyst/ConditionsProduct
This compoundArylboronic Acid (R-B(OH)₂)Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., DMF/H₂O)2-Aryl-thiazolo[5,4-c]pyridine
This compoundHeteroarylboronic AcidPd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., DMF/H₂O)2-Heteroaryl-thiazolo[5,4-c]pyridine

This table illustrates the general scheme for the Suzuki-Miyaura coupling reaction to synthesize complex heterocycles.

Intermediacy in the Preparation of High-Value Chemical Compounds

The thiazolo[5,4-c]pyridine framework is a key structural component in several high-value chemical compounds, particularly those with significant biological activity. The bromo-substituted version of this scaffold is a crucial intermediate that enables the synthesis of these target molecules.

A notable example involves the saturated analog, 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is a documented intermediate in the preparation of the anticoagulant drug, Idoxaban. google.comgoogle.com In the synthetic route, the corresponding 2-amino-4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine is converted into the 2-bromo intermediate through a Sandmeyer reaction. google.comgoogle.com This transformation is critical as it replaces the amino group with a bromine atom, which then serves as a handle for subsequent reactions to complete the synthesis of the final active pharmaceutical ingredient.

Furthermore, the related thiazolo[5,4-b]pyridine (B1319707) scaffold has been used to develop potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov In these syntheses, a bromo-substituted thiazolopyridine derivative undergoes a Suzuki reaction with various aryl borates to produce a range of analogues with potential therapeutic applications. nih.gov This demonstrates the principle of using the bromo-heterocycle as a key intermediate for building high-value, biologically active molecules.

Utilization in Scaffold Diversity and Library Synthesis

In modern drug discovery, diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to screen for biological activity. cam.ac.ukcam.ac.uk The goal is to explore vast regions of "chemical space" by varying not just the peripheral substituents but the core molecular scaffolds themselves. cam.ac.ukchimia.ch A single, versatile scaffold that allows for numerous modifications is highly valuable in this context. chimia.ch

This compound is an excellent example of such a scaffold for library synthesis. The thiazolo[5,4-c]pyridine core can be considered a "privileged scaffold," as this motif appears in various biologically active compounds. The reactive bromine at the 2-position provides a convenient and reliable point for diversification. researchgate.net By employing robust and high-throughput reactions like the Suzuki-Miyaura coupling, chemists can attach a wide array of building blocks to this core. nih.gov

This approach allows for the generation of a large library of compounds from a common intermediate, where each member of the library shares the core thiazolo[5,4-c]pyridine scaffold but differs in the substituent at the 2-position. Analyzing the biological activity of such a library enables the exploration of structure-activity relationships (SAR), helping to identify which chemical features are crucial for the desired effect.

The table below demonstrates how a library of diverse compounds can be generated from this compound.

ScaffoldDiversity Element (R-B(OH)₂)Reaction TypeLibrary Product
This compoundPhenylboronic acidSuzuki Coupling2-Phenylthiazolo[5,4-c]pyridine
This compound4-Methoxyphenylboronic acidSuzuki Coupling2-(4-Methoxyphenyl)thiazolo[5,4-c]pyridine
This compoundPyridine-3-boronic acidSuzuki Coupling2-(Pyridin-3-yl)thiazolo[5,4-c]pyridine
This compoundThiophene-2-boronic acidSuzuki Coupling2-(Thiophen-2-yl)thiazolo[5,4-c]pyridine

This table exemplifies the generation of a chemical library by coupling various boronic acids to the this compound scaffold.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized thiazolopyridines is paramount for their application in drug discovery and materials science. Research is increasingly focused on developing more efficient, scalable, and environmentally friendly synthetic methods.

One established approach involves a multi-step sequence starting from commercially available materials. For instance, a seven-step synthesis has been developed for a related isomer, starting from 2,4-dichloro-3-nitropyridine. nih.gov This route involves sequential nucleophilic substitutions, thiocyanation, reductive cyclization to form the thiazolopyridine core, and a final bromination step. nih.gov A key transformation in such sequences is the copper-bromide-mediated bromination of an amino-thiazolopyridine precursor, which proceeds effectively at room temperature. nih.gov

More recent innovations aim to reduce the number of synthetic steps. One-pot condensation reactions are a promising avenue. A novel method has been disclosed for the synthesis of the 4,5,6,7-tetrahydro derivative of the thiazolo[5,4-c]pyridine (B153566) core, which involves a one-step condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamate. google.com This streamlined approach significantly improves efficiency and is suitable for large-scale production due to its simplicity and high yield. google.comgoogle.com

The table below summarizes key aspects of different synthetic strategies.

Strategy Starting Materials Key Steps Advantages Reference
Multi-step Synthesis2,4-dichloro-3-nitropyridine, Morpholine (B109124), KSCNSNAr, Thiocyanation, Reductive Cyclization, BrominationWell-established, versatile for analogues nih.gov
One-Pot Condensation3-bromo-1-methyl-piperidin-4-one, Ethyl thiooxamateCondensation in the presence of a baseShort reaction steps, high yield, scalable google.comgoogle.com
Intramolecular Substitution2-chloro-3-nitropyridinesIntramolecular nucleophilic substitution of the nitro groupMild conditions, high product yields beilstein-journals.org

Exploration of Undiscovered Reactivity Pathways

The bromine atom at the 2-position of the thiazolo[5,4-c]pyridine ring is a key functional handle for introducing molecular diversity. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are the most explored pathway for functionalizing this scaffold. The Suzuki-Miyaura coupling, in particular, has been used effectively to react 2-bromothiazolo[5,4-b]pyridine (B1521824) derivatives with various aryl borates. nih.gov These reactions typically employ a palladium catalyst such as PdCl2(dppf) in the presence of a base like potassium carbonate, leading to the formation of new carbon-carbon bonds in good yields. nih.gov This method is crucial for building complex molecules, such as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov

The electron-deficient nature of the thiazolopyridine ring system also facilitates nucleophilic aromatic substitution (SNAr) reactions. While research often focuses on the more reactive chloro-analogues, the bromo-substituent can also serve as a leaving group in reactions with strong nucleophiles, a pathway that remains less explored for this specific isomer. smolecule.com

The table below details prominent reactivity pathways.

Reaction Type Reagents/Catalysts Product Type Significance Reference
Suzuki-Miyaura CouplingAryl borates, PdCl2(dppf), K2CO3Aryl-substituted thiazolopyridinesC-C bond formation, synthesis of complex inhibitors nih.gov
Nucleophilic SubstitutionVarious NucleophilesFunctionalized thiazolopyridinesIntroduction of heteroatom substituents smolecule.com

Future research will likely focus on expanding the scope of cross-coupling partners, including C-N and C-O bond-forming reactions, and investigating novel activation methods to enhance the reactivity of the C-Br bond.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of heterocyclic molecules. sydney.edu.au For systems like 2-bromothiazolo[5,4-c]pyridine, computational modeling offers insights into structural properties, electronic characteristics, and reaction mechanisms. udayton.edu

DFT calculations, using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), are employed to analyze reaction pathways. udayton.edumdpi.com For example, theoretical studies on the halogenation of related thiazole (B1198619) systems have been used to compare different mechanistic possibilities, such as direct C-halogenation versus pathways involving intermediate steps. udayton.edu These models can calculate the Gibbs free energy profiles of reactions, helping to determine the most favored mechanism. udayton.edu

Furthermore, computational studies can predict molecular properties that govern reactivity. Analysis of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can identify the most likely sites for electrophilic or nucleophilic attack. In structural analysis, DFT is used to determine the most stable conformations of flexible molecules and to understand the nature of intramolecular interactions, such as hydrogen bonding, which can influence chemical behavior. mdpi.com Such computational insights are crucial for designing new experiments and optimizing reaction conditions. biointerfaceresearch.comacademie-sciences.fr

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules is increasingly benefiting from the integration of advanced technologies like flow chemistry and automated synthesis. These approaches offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. uc.pt

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis of heterocycles. uc.pt The technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yields and minimizing side products. uc.pt For hazardous reactions, such as those involving unstable intermediates or strong exotherms, flow chemistry provides a much safer operating environment compared to traditional batch processing. mdpi.com The synthesis of pyrazole-fused scaffolds and precursors to kinase inhibitors like Imatinib has been successfully demonstrated in flow systems, highlighting the potential for applying this technology to the synthesis of this compound. uc.ptmdpi.com

Automated synthesis platforms represent another frontier. These systems can perform multi-step reaction sequences with minimal human intervention. synplechem.com Using pre-packaged reagent cartridges, an automated synthesizer can perform various chemical transformations, such as cross-coupling or amination reactions, and includes in-line purification to isolate the final product. synplechem.com This technology dramatically accelerates the design-make-test cycle in drug discovery, allowing for the rapid generation of libraries of analogues for biological screening. synplechem.comrsc.org

Stereoselective Synthesis Involving this compound

Asymmetric synthesis is a cornerstone of modern pharmaceutical chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. egyankosh.ac.inslideshare.net While the aromatic core of this compound is achiral, the introduction of chiral centers into its substituents is a key area for future research.

Several strategies can be envisioned for the stereoselective synthesis of derivatives. One powerful approach is chemoenzymatic synthesis. d-nb.info For example, a prochiral ketone attached to the thiazolopyridine scaffold could be reduced enantioselectively using an alcohol dehydrogenase (ADH) enzyme, yielding a chiral secondary alcohol with high enantiomeric excess. d-nb.info

Another major strategy involves the use of chiral catalysts or auxiliaries in synthetic transformations. numberanalytics.comresearchgate.net For instance, a stereoselective reduction of a ketone can be achieved using well-established chemical methods like the Corey-Bakshi-Shibata (CBS) reduction. beilstein-journals.org Alternatively, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction, after which it is removed. numberanalytics.com These methods, which are foundational in asymmetric synthesis, have yet to be extensively applied to the this compound system but represent a significant opportunity for creating novel, enantiomerically pure compounds for biological evaluation. thieme.denih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromothiazolo[5,4-c]pyridine, and what factors influence reaction efficiency?

  • Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with sulfur-containing reagents (e.g., thiourea or CS₂) under acidic conditions to form the thiazole ring. Bromination is achieved using N-bromosuccinimide (NBS) or Br₂ in inert solvents like DCM or CCl₄ . Key factors include temperature control (0–25°C for bromination), stoichiometric ratios (1:1.2 for Br₂), and exclusion of moisture to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination. Structural confirmation relies on 1H^1H/13C^{13}C-NMR (e.g., aromatic protons at δ 7.8–8.5 ppm) and high-resolution mass spectrometry (HRMS) . X-ray crystallography may resolve ambiguities in regiochemistry, as seen in related thiazolo-pyridine derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Answer : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact. Work in a fume hood with respiratory protection (NIOSH-certified N95 mask) due to potential dust inhalation. Store at 2–8°C in amber glass vials to avoid photodegradation . Spills require neutralization with 10% sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR) for this compound derivatives?

  • Answer : Discrepancies may arise from tautomerism or impurities. Use 1H^1H-1H^1H COSY and HSQC to assign proton correlations. Compare experimental data with DFT-calculated NMR shifts (B3LYP/6-311+G(d,p) basis set) to validate assignments. For persistent issues, recrystallize in ethyl acetate/hexane to isolate stereoisomers .

Q. What strategies optimize the regioselective bromination of thiazolo[5,4-c]pyridine scaffolds?

  • Answer : Regioselectivity is influenced by electronic effects. Electron-rich positions (C2 in thiazolo[5,4-c]pyridine) favor electrophilic bromination. Use Lewis acids like FeBr₃ (10 mol%) to direct Br⁺ to the thiazole ring. For C5 bromination, employ radical initiators (e.g., AIBN) with NBS under UV light . Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in 7:3 hexane/EtOAc) .

Q. How do steric and electronic properties of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer : The bromine atom at C2 acts as a leaving group, enabling Pd-catalyzed couplings. Steric hindrance from the fused pyridine ring slows reactivity; thus, use bulky ligands (SPhos) and elevated temperatures (80–100°C). Electronic effects reduce oxidative addition efficiency, requiring Pd(OAc)₂ (5 mol%) and K₂CO₃ as base in dioxane/H₂O (3:1) . For Suzuki reactions, aryl boronic acids with electron-withdrawing groups (e.g., -NO₂) yield >80% conversion .

Q. What role does this compound play in the synthesis of bioactive molecules or materials?

  • Answer : It serves as a precursor for kinase inhibitors (e.g., Edoxaban derivatives) via Buchwald-Hartwig amination . In materials science, its π-deficient core enables electron-transport layers in OLEDs. Derivatives with tetrahydro rings (e.g., 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) exhibit enhanced solubility for polymer synthesis .

Methodological Considerations

  • Experimental Design : For kinetic studies, use in situ IR to monitor bromination rates. Quench aliquots at intervals and analyze via GC-MS .
  • Data Contradictions : If biological assays conflict with computational docking (e.g., IC₅₀ vs. binding affinity), validate using SPR or ITC to measure binding thermodynamics .
  • Advanced Characterization : Combine XPS (for Br oxidation state) and SC-XRD (for bond angles) to correlate structure-activity relationships in catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.